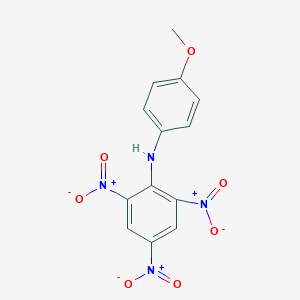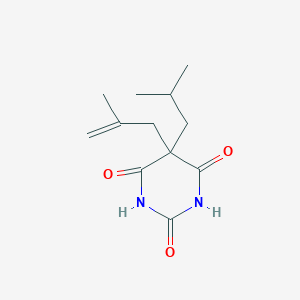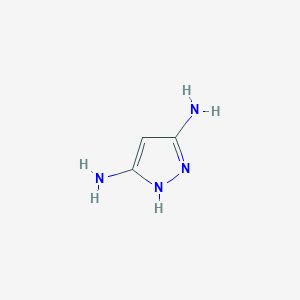
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester is a chemical compound with various scientific research applications. It is a heterocyclic compound that contains a benzene ring fused to a seven-membered nitrogen-containing ring. This compound has been synthesized using various methods and has shown potential in various biochemical and physiological applications.
Wirkmechanismus
The mechanism of action of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester is related to its ability to act as a dopamine receptor antagonist. It binds to the dopamine receptors in the brain and inhibits the action of dopamine, which is a neurotransmitter that is involved in various physiological and behavioral processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester are related to its ability to modulate the activity of dopamine receptors in the brain. It has been found to have a significant effect on various physiological processes such as locomotor activity, memory, and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester in lab experiments is its ability to act as a potent dopamine receptor antagonist. This makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the research on 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester. One of the most promising directions is the development of more potent and selective dopamine receptor antagonists that can be used in the treatment of various neurological disorders. Another direction is the investigation of the potential of this compound in the treatment of other diseases such as cancer and diabetes.
Synthesemethoden
The synthesis of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester has been achieved using several methods. One of the most common methods involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl acetoacetate in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with sodium methoxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester has been extensively studied for its potential in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to have a significant effect on the central nervous system. It has been found to act as a potent dopamine receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
17639-49-5 |
|---|---|
Produktname |
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester |
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
methyl 8-methoxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-3-8-7-12(15)14-11(13(16)18-2)6-9(8)5-10/h3-5,11H,6-7H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
QWXGDSIAAZSFDS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1 |
Kanonische SMILES |
COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1 |
Synonyme |
2,3,4,5-Tetrahydro-8-methoxy-4-oxo-1H-3-benzazepine-2-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















